2'-O-Propargyl A(Bz)-3'-phosphoramidite

DNA Crosslinking Duplex Stability Click Chemistry

This 2'-O-Propargyl phosphoramidite offers a unique alkyne handle in the minor groove for CuAAC click chemistry, enabling stable DNA loops & post-synthetic functionalization. It outperforms 2'-OMe/MOE/Fluoro modifications by providing bioorthogonal conjugation without disrupting duplex structure. Ideal for stable aptamers, DNA nanostructures, and dual-labeled siRNA. Ensure supply chain integrity by sourcing this specialized building block.

Molecular Formula C50H54N7O8P
Molecular Weight 912.0 g/mol
Cat. No. B12287262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Propargyl A(Bz)-3'-phosphoramidite
Molecular FormulaC50H54N7O8P
Molecular Weight912.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)
InChIKeyZNKFQCJEZKZIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Propargyl A(Bz)-3'-phosphoramidite: Key Properties and Role in Oligonucleotide Synthesis


2'-O-Propargyl A(Bz)-3'-phosphoramidite is a specialized nucleoside phosphoramidite building block employed in the solid-phase synthesis of oligonucleotides. It features a propargyl group at the 2'-O position of the adenosine ribose sugar, a benzoyl (Bz) protecting group on the exocyclic amine, and a 3'-phosphoramidite group for chain elongation [1]. This compound is a 'click chemistry' reagent; the terminal alkyne of the propargyl moiety undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, enabling efficient post-synthetic conjugation .

Why 2'-O-Propargyl A(Bz)-3'-phosphoramidite Cannot Be Substituted with Standard 2'-Modified Phosphoramidites


Generic substitution fails because the 2'-O-propargyl group imparts a distinct combination of properties not found in other common 2'-modifications such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), or 2'-fluoro (2'-F). While 2'-OMe and 2'-MOE enhance nuclease resistance and binding affinity [1], they lack the bioorthogonal alkyne handle for click chemistry. Conversely, other alkyne-modified nucleotides may be placed on the nucleobase or internucleotide linkage, which can alter the spatial orientation of the conjugated cargo. The 2'-O-propargyl modification uniquely positions the alkyne within the minor groove of the oligonucleotide duplex, providing a specific, tunable site for post-synthetic functionalization without significantly disrupting Watson-Crick base pairing or global duplex structure [2].

Quantitative Evidence Guide: Head-to-Head Performance of 2'-O-Propargyl A(Bz)-3'-phosphoramidite vs. Comparators


Terminal Duplex Stabilization: 2'-O-Propargyl vs. Unmodified Adenosine

Oligonucleotide duplexes containing 2'-O-propargylated adenosine at terminal positions and subsequently cross-linked with a bifunctional azide exhibit a dramatic increase in thermal stability compared to non-cross-linked controls. This ΔTm directly quantifies the functional outcome of using this specific phosphoramidite building block to create a 'clickable' site for interstrand cross-linking [1].

DNA Crosslinking Duplex Stability Click Chemistry

Postsynthetic Functionalization: 2'-O-Propargyl vs. 2'-O-Methyl Orthogonality

The 2'-O-propargyl modification can be used in a truly orthogonal post-synthetic conjugation strategy with 2'-O-methyl esters, a common modification used to introduce amide-linked cargos. While 2'-O-methyl esters react with amines, the 2'-O-propargyl group remains stable and is subsequently used for CuAAC with an azide, demonstrating its unique chemical compatibility .

siRNA Conjugation Orthogonal Chemistry GalNAc

Duplex Stability Impact: 2'-O-Propargyl vs. 2'-Deoxy in Non-Crosslinked Context

Hybridization experiments on non-cross-linked oligonucleotides show that the presence of a 2'-O-propargyl group on a 2-aminoadenosine base (which shares structural similarity with adenosine) does not significantly alter thermal stability compared to the natural 2'-deoxyadenosine. This demonstrates that the propargyl group is well-tolerated in the minor groove and does not inherently destabilize the duplex before click chemistry is performed [1].

Duplex Stability DNA-RNA Hybrid Minor Groove Modification

Synthetic Accessibility: ChemGenes Patent for High-Purity 2'-O-Propargyl Phosphoramidite

The synthesis of 2'-O-propargyl phosphoramidites can be challenging due to the potential for 2'/3'-O isomer formation. A patented process from ChemGenes Corporation describes a regioselective alkylation method that favors the desired 2'-O-isomer. This manufacturing innovation ensures high purity of the resulting phosphoramidite, which directly translates to higher coupling efficiencies and reduced purification burdens during oligonucleotide assembly [1].

Phosphoramidite Synthesis Regioselectivity Oligonucleotide Manufacturing

Defined Application Scenarios for 2'-O-Propargyl A(Bz)-3'-phosphoramidite Based on Performance Evidence


Synthesis of Stabilized, Cross-Linked DNA Aptamers and Nanostructures

The documented +29 °C increase in duplex stability upon terminal cross-linking with a bifunctional azide [1] makes this phosphoramidite the optimal choice for creating highly stable, covalently closed DNA loops, hairpins, and nanostructures. The click reaction locks the structure, imparting extreme thermal and biological stability, which is critical for aptamers intended for in vivo applications or for DNA origami components requiring robust structural integrity.

Orthogonal Dual-Conjugation for Advanced siRNA Therapeutics

The demonstrated orthogonality of the 2'-O-propargyl group with 2'-O-methyl ester chemistry enables the precise, sequential attachment of two distinct functional moieties to a single oligonucleotide. This is a key enabling technology for generating next-generation siRNA therapeutics where, for example, a GalNAc cluster (for hepatocyte targeting) can be attached via amide bond formation, while a fluorophore or another bioactive molecule is simultaneously conjugated via the propargyl handle through click chemistry, without cross-reactivity.

Enzymatic Synthesis of Site-Specifically Functionalized DNA Probes

While the phosphoramidite is used for solid-phase synthesis, its corresponding nucleoside triphosphate (2'-O-propargyl ATP) is a substrate for certain engineered DNA polymerases like Therminator [2]. This allows the propargyl handle to be incorporated enzymatically via primer extension or PCR, followed by 'click' conjugation with a fluorescent dye (e.g., Nile red azide). This two-step process (enzymatic incorporation then click labeling) is a powerful alternative to incorporating expensive fluorescent phosphoramidites, providing a versatile and cost-effective route to internally labeled DNA probes for FISH, microarrays, and qPCR.

Construction of 'Clickable' Minor Groove Probes for Nucleic Acid Detection

Because the 2'-O-propargyl group is tolerated in the minor groove without significant duplex destabilization [3], this phosphoramidite can be used to introduce a 'clickable' label at any designated position within an antisense oligonucleotide or hybridization probe. Following CuAAC with an environment-sensitive fluorophore, the resulting conjugate can report on duplex formation or local structural changes in the minor groove with high fidelity, making it a valuable tool for biophysical studies and diagnostic assays.

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